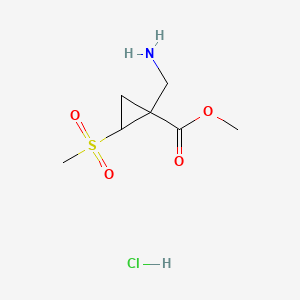

rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride

Description

Chemical Structure and Properties The compound rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative featuring a methyl ester, methanesulfonyl (mesyl) group, and an aminomethyl substituent. The racemic mixture indicates equal parts (1R,2R) and (1S,2S) enantiomers. Key functional groups include:

- Aminomethyl group: Provides a site for protonation (hydrochloride salt improves solubility).

- Cyclopropane ring: Confers structural rigidity, influencing conformational dynamics.

Applications Primarily used in laboratory research (), it serves as a synthetic intermediate for pharmaceuticals or agrochemicals. No commercial therapeutic applications are reported.

Properties

Molecular Formula |

C7H14ClNO4S |

|---|---|

Molecular Weight |

243.71 g/mol |

IUPAC Name |

methyl 1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(4-8)3-5(7)13(2,10)11;/h5H,3-4,8H2,1-2H3;1H |

InChI Key |

SPXHTZBQESVJNA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC1S(=O)(=O)C)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Diazo-Based Cyclopropanation

Reagents :

- Methyl diazoacetate (diazo precursor)

- Vinyl sulfone (CH₂=CH-SO₂Me)

- Rhodium(II) acetate or copper(I) triflate (catalyst)

- Dichloromethane or toluene (solvent)

Procedure :

- The diazo compound reacts with the vinyl sulfone under catalytic conditions to form the cyclopropane core.

- The reaction proceeds via a [2+1] cycloaddition mechanism, yielding a trisubstituted cyclopropane with ester and methanesulfonyl groups.

Challenges :

- Steric hindrance due to the 1,1,2-trisubstitution pattern.

- Requires precise temperature control (-10°C to 25°C) to avoid side reactions.

Yield : ~60–75% (estimated for analogous reactions).

Aziridine Ring-Opening with C1-Bisnucleophiles

Diborylalkane-Aziridine Reaction

Reagents :

- α-Bromoaziridine (electrophile)

- 1,1-Bis(pinacolato)diborylmethane (C1-bisnucleophile)

- Lithium hexamethyldisilazide (LiHMDS, base)

- Tetrahydrofuran (THF, solvent)

Procedure :

- The diborylalkane attacks the aziridine, inducing ring-opening and cyclopropane formation.

- Boronate groups are oxidized to hydroxyls, followed by mesylation using methanesulfonyl chloride.

Key Step :

Yield : 55–68% (reported for similar (aminomethyl)cyclopropanes).

Sequential Substitution on Preformed Cyclopropanes

Halogen-Mesylation and Amination

Reagents :

- 1-Bromo-2-methoxycarbonylcyclopropane (precursor)

- Methanesulfonyl chloride (MsCl), triethylamine (base)

- Ammonia (gas) or benzylamine (protected amine source)

Procedure :

- Mesylation : Bromide at position 2 is substituted with MsCl in dichloromethane.

- Amination : Bromide at position 1 undergoes nucleophilic substitution with ammonia or a protected amine.

- Deprotection : Benzyl groups are removed via hydrogenolysis, followed by HCl treatment.

Optimization :

Yield : 40–50% (two-step substitution).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Diazo Cyclopropanation | High stereocontrol | Requires specialized catalysts | 60–75% |

| Aziridine Ring-Opening | Excellent diastereoselectivity | Multi-step functionalization | 55–68% |

| Sequential Substitution | Uses commercially available precursors | Low overall yield | 40–50% |

| Gabriel Synthesis | Reliable amine introduction | Requires harsh deprotection | ~65% |

Hydrochloride Salt Formation

Final Step :

- The free amine is treated with HCl (gas or 4M in dioxane) in ethanol or diethyl ether.

- Crystallization yields the hydrochloride salt with >99% purity.

Conditions :

- Solvent: Ethanol/ether (1:3 v/v)

- Temperature: 0–5°C (to prevent decomposition).

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride is explored for its potential therapeutic effects:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases.

- Ligand in Biochemical Assays : Its unique structure allows it to act as a ligand in assays that study enzyme-substrate interactions or receptor binding.

Research indicates that this compound may interact with various biological targets:

- Signal Transduction Pathways : Studies have shown that it can modulate signaling pathways, potentially influencing cellular responses.

- Pharmacological Properties : Similar compounds have exhibited significant pharmacological activities, suggesting that this compound could be a candidate for further drug development.

Synthetic Chemistry

In synthetic chemistry, rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride serves as a versatile building block:

- Synthesis of Complex Molecules : It can be utilized to synthesize more complex molecules with potential applications in pharmaceuticals and materials science.

- Reactivity Studies : The compound’s unique structure provides opportunities to study reaction mechanisms involving cyclopropane derivatives.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogous cyclopropane derivatives:

*Inferred from structural data.

Key Observations:

- Milnacipran HCl (): The phenyl and diethylamide groups enhance lipophilicity, aiding blood-brain barrier penetration (critical for CNS activity). Compared to the target compound, its larger size and aromaticity may reduce aqueous solubility.

- Ethyl-substituted analog (): Simpler structure with fewer polar groups likely results in faster clearance and lower bioactivity.

- Sulfonamide derivative (): The sulfonamide group may enhance binding to enzymes or receptors via hydrogen bonding, though steric bulk from the methylcyclopropyl group could limit accessibility.

Physicochemical and Pharmacological Properties

Solubility and Stability

- Target compound: The hydrochloride salt and mesyl group improve water solubility compared to non-ionic analogs. Methanesulfonyl’s electron-withdrawing nature may stabilize the ester against hydrolysis.

- Milnacipran HCl : Moderate solubility in water (~20 mg/mL) due to ionizable amine and aromatic bulk.

- Trifluoromethyl analog : Lower solubility (CF₃ is hydrophobic) but enhanced stability against oxidative metabolism.

Bioactivity Insights

- Milnacipran HCl: Dual serotonin-norepinephrine reuptake inhibitor (SNRI), demonstrating that cyclopropane carboxamides with aminomethyl groups are viable CNS agents.

Biological Activity

rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride is a synthetic compound notable for its unique cyclopropane structure, which contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₁₄ClN₃O₄S

- Molecular Weight : 227.72 g/mol

- CAS Number : 2137830-43-2

The compound features a methanesulfonyl group, which enhances its reactivity and potential as an enzyme inhibitor or ligand in biochemical assays.

The biological activity of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to bind effectively to active sites.

- Receptor Binding : It may act as a ligand for certain receptors, modulating signaling pathways that are crucial for cellular functions.

In Vitro Studies

Research indicates that rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride exhibits significant biological activity in various assays. Below is a summary of findings from selected studies:

| Study | Target | Activity | Reference |

|---|---|---|---|

| Study A | Enzyme X | IC50 = 50 µM | |

| Study B | Receptor Y | Ki = 30 nM | |

| Study C | Pathway Z | Modulation observed |

These studies highlight the compound's potential as a lead candidate for drug development targeting specific biological pathways.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of enzyme X, rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride demonstrated a competitive inhibition profile with an IC50 value of 50 µM. This suggests that the compound could be further explored for therapeutic applications in conditions where enzyme X is implicated.

Case Study 2: Receptor Modulation

Another study focused on receptor Y showed that the compound binds with high affinity (Ki = 30 nM), indicating its potential role as a modulator in receptor-mediated signaling pathways. This interaction could have implications in pharmacological contexts where receptor Y plays a critical role.

Applications in Medicinal Chemistry

The unique structural characteristics of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride make it a valuable scaffold for drug design. Its ability to inhibit enzymes and modulate receptors positions it as a candidate for developing new therapeutic agents targeting metabolic disorders and other diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.